molecular formula C15H12BrFO B1327649 3'-Bromo-3-(4-fluorophenyl)propiophenone CAS No. 898768-14-4

3'-Bromo-3-(4-fluorophenyl)propiophenone

Cat. No. B1327649
M. Wt: 307.16 g/mol
InChI Key: RUIIWNGIGDVFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3'-Bromo-3-(4-fluorophenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers discuss various bromo- and fluoro-substituted phenyl compounds, which are relevant to the analysis of similar bromo-fluorophenyl ketones. These compounds are of interest due to their potential applications in pharmaceuticals, materials science, and organic synthesis .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including nucleophilic substitution, deprotection, and condensation reactions. For instance, the synthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide is achieved through a two-step radiosynthesis involving [18F]fluoride and subsequent deprotection . Another example is the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which is carried out through nitration, chlorination, N-alkylation, reduction, and condensation steps . These methods provide insights into the possible synthetic routes that could be applied to the synthesis of "3'-Bromo-3-(4-fluorophenyl)propiophenone."

Molecular Structure Analysis

The molecular structure and electronic properties of bromo-fluorophenyl compounds have been characterized using various spectroscopic techniques and theoretical calculations. For example, the Schiff-base molecule 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol was investigated using FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction, complemented by DFT calculations . Similarly, the structure of 9-Bromo-2-fluoro-8-[ethyl, (E)-2-propenoate-3-yl]-6,7-dihydro-5H-benzocycloheptene was elucidated using X-ray, IR, 1H NMR, 13C NMR, GC–MS, and elemental analysis . These studies provide a framework for understanding the molecular structure of "3'-Bromo-3-(4-fluorophenyl)propiophenone."

Chemical Reactions Analysis

The reactivity of bromo- and fluoro-substituted phenyl compounds is highlighted in the synthesis of various derivatives. For instance, 3-Bromo-2-phenyl-1-indenone reacts with enaminothioketones to yield oxoimmoniosulfides . The presence of bromo and fluoro groups on the phenyl ring can influence the reactivity and selectivity of these compounds in chemical reactions, which is pertinent to the analysis of "3'-Bromo-3-(4-fluorophenyl)propiophenone."

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorophenyl compounds are influenced by their molecular structure. The phosphonated derivative of a fluorinated poly(aryl ether) with a 4-bromophenyl pendant group exhibits excellent thermal, oxidative, and dimensional stability, low methanol permeability, and reasonable proton conductivity . These properties are significant for the application of such materials in devices like fuel cells. The analysis of "3'-Bromo-3-(4-fluorophenyl)propiophenone" would likely reveal similar properties that could be exploited in various applications.

Scientific Research Applications

Application 1: Synthesis of Sulfonamides

  • Scientific Field : Chemistry, specifically organic synthesis .
  • Summary of the Application : “3’-Bromo-3-(4-fluorophenyl)propiophenone” is used in the synthesis of sulfonamides, which have a wide range of biological applications in medicine and as pesticides .
  • Methods of Application : The compound is synthesized by the amidation reaction. Its structure was confirmed by 1H and 13C NMR, FTIR, and MS spectroscopies .
  • Results or Outcomes : The single crystal of the title compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2d, p) basis set . The results indicated that the DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD .

Application 2: Synthesis of 2-Aminobenzothiazole

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : “3’-Bromo-3-(4-fluorophenyl)propiophenone” is used as a reagent in the synthesis of substituted 2-aminothiazoles, such as 2-Aminobenzothiazole .
  • Methods of Application : The compound is synthesized by a reaction with an appropriate amine and a sulfur source in the presence of a base .
  • Results or Outcomes : The synthesized 2-Aminobenzothiazole compounds are inhibitors of neuronal degeneration in patients with Alzheimer’s disease .

Application 3: Synthesis of 2-(Methylamino)-1-(3-bromophenyl)propan-1-one

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : “3’-Bromo-3-(4-fluorophenyl)propiophenone” is used in the synthesis of 2-(methylamino)-1-(3-bromophenyl)propan-1-one .
  • Methods of Application : The compound is synthesized by a reaction with methylamine .
  • Results or Outcomes : The synthesized compound can be used as a building block in various organic reactions .

Application 4: Synthesis of 4’-bromo-3’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : “3’-Bromo-3-(4-fluorophenyl)propiophenone” is used in the synthesis of 4’-bromo-3’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone .
  • Methods of Application : The compound is synthesized by a reaction with 3,4,5-trifluorophenyl .
  • Results or Outcomes : The synthesized compound can be used as a building block in various organic reactions .

Application 5: Synthesis of 4’-bromo-3’-fluoro-3-(4-fluorophenyl)propiophenone

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : “3’-Bromo-3-(4-fluorophenyl)propiophenone” is used in the synthesis of 4’-bromo-3’-fluoro-3-(4-fluorophenyl)propiophenone .
  • Methods of Application : The compound is synthesized by a reaction with 4-fluorophenyl .
  • Results or Outcomes : The synthesized compound can be used as a building block in various organic reactions .

properties

IUPAC Name

1-(3-bromophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIIWNGIGDVFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644574
Record name 1-(3-Bromophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-3-(4-fluorophenyl)propiophenone

CAS RN

898768-14-4
Record name 1-Propanone, 1-(3-bromophenyl)-3-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.